molecular formula C10H9FN2O2 B1605872 methyl 3-amino-5-fluoro-1H-indole-2-carboxylate CAS No. 436088-83-4

methyl 3-amino-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1605872
CAS No.: 436088-83-4
M. Wt: 208.19 g/mol
InChI Key: NPLGYDWUOAONMC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound, characterized by its amino and fluoro substituents, is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Indole derivatives are known to exhibit a range of biological activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indoles depending on the electrophile used.

    Addition Products: Amino or acyl derivatives of the indole.

    Oxidation Products: Quinonoid derivatives.

Scientific Research Applications

Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Methyl 3-amino-1H-indole-2-carboxylate: Lacks the fluoro substituent, resulting in different reactivity and biological activity.

    Methyl 5-fluoro-1H-indole-2-carboxylate: Lacks the amino group, affecting its chemical properties and applications.

    Methyl 3-amino-5-chloro-1H-indole-2-carboxylate:

Uniqueness: Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate is unique due to the presence of both amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse scientific investigations and applications .

Properties

IUPAC Name

methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLGYDWUOAONMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355306
Record name methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-83-4
Record name methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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